molecular formula C8H7FN2O B1291534 6-fluoro-1-methyl-1H-benzo[d]imidazol-2(3H)-one CAS No. 348133-45-9

6-fluoro-1-methyl-1H-benzo[d]imidazol-2(3H)-one

Cat. No.: B1291534
CAS No.: 348133-45-9
M. Wt: 166.15 g/mol
InChI Key: UUVUHCAHXNGVLI-UHFFFAOYSA-N
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Description

6-Fluoro-1-methyl-1H-benzo[d]imidazol-2(3H)-one ( 348133-45-9) is a fluorinated benzimidazole derivative supplied as a gray solid . This compound has a molecular formula of C8H7FN2O and a molecular weight of 166.16 g/mol . It should be stored sealed in a dry environment at room temperature (20-22 °C) to maintain stability . As a member of the benzimidazole chemical family, it serves as a versatile scaffold or building block in organic synthesis and medicinal chemistry research . The specific fluorine and methyl substitutions on the benzimidazole core are typical modifications made to fine-tune the properties of a molecule, potentially influencing its reactivity, binding affinity, or metabolic stability in biological systems. This makes it a valuable intermediate for researchers developing novel compounds in areas such as pharmaceutical discovery and materials science. The product is labeled with the signal word 'Warning' and appropriate hazard codes . This product is intended for research purposes only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

5-fluoro-3-methyl-1H-benzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2O/c1-11-7-4-5(9)2-3-6(7)10-8(11)12/h2-4H,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUVUHCAHXNGVLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)F)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

348133-45-9
Record name 6-fluoro-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one
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Preparation Methods

Microwave-Assisted Synthesis

Microwave-assisted synthesis has gained popularity due to its efficiency and ability to enhance reaction rates. One notable method involves the use of methyl 4-formylbenzoate and sodium disulfite as starting materials.

  • Procedure :

    • Combine methyl 4-formylbenzoate (4.8 g, 0.03 mol), sodium disulfite (5.7 g, 0.03 mol), and DMF (5 mL) in a microwave reactor.
    • Heat the mixture at 240 °C and 10 bar for 5 minutes.
    • After cooling, add a suitable aniline derivative (e.g., 5-substituted-1,2-phenylenediamine).
    • Maintain the conditions for an additional period until the desired product precipitates.
  • Yield : Approximately 85% with a melting point of around 277 °C.

Conventional Heating Method

This method employs traditional heating techniques to synthesize the compound from simpler precursors.

  • Procedure :

    • Start with a mixture of appropriate aniline derivatives and acylating agents under reflux conditions.
    • The reaction typically requires solvents such as ethanol or methanol.
    • After completion, the mixture is cooled, and the product is isolated through filtration or crystallization.
  • Yield : Varies based on conditions but can reach up to 90% with proper optimization.

Multi-Step Synthesis

A more complex approach involves multiple reaction stages, where intermediates are formed before arriving at the final product.

  • Stage A : Preparation of an intermediate thiazole derivative.

  • Stage B : Conversion of this thiazole into a benzimidazole structure through cyclization reactions using bases like sodium methoxide.

  • Stage C : Final modifications to introduce the fluoro and methyl groups at specific positions on the benzimidazole ring.

This method allows for greater control over the substitution patterns on the benzimidazole core, which can be crucial for tuning biological activity.

The table below summarizes key aspects of each preparation method:

Method Reaction Conditions Yield (%) Advantages
Microwave-Assisted 240 °C, 10 bar ~85 Fast reaction time
Conventional Heating Reflux in ethanol/methanol Up to 90 Simplicity and scalability
Multi-Step Synthesis Sequential reactions with intermediates Variable Flexibility in product design

Chemical Reactions Analysis

Types of Reactions: 6-Fluoro-1-methyl-1H-benzo[d]imidazol-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Oxidized benzimidazole derivatives.

    Reduction: Reduced benzimidazole derivatives.

    Substitution: Substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
6-Fluoro-1-methyl-1H-benzo[d]imidazol-2(3H)-one and its derivatives have shown significant antimicrobial properties. A study synthesized several fluoro-benzimidazole derivatives, including this compound, which were tested against various pathogenic microorganisms. The results indicated that these compounds exhibited potent antimicrobial effects, especially against resistant strains. The mechanism of action is believed to involve hydrogen bonding with biological enzymes and receptors, facilitating π-π and hydrophobic interactions that enhance their efficacy against pathogens .

Inhibition of Protein Kinases
The compound is also being investigated for its potential as a selective inhibitor of casein kinase 1 (CK1) isoforms. CK1 has been implicated in various diseases, including cancer and neurodegenerative disorders. Research indicates that inhibitors with low nanomolar IC50 values can be developed from benzimidazole derivatives, making them promising candidates for therapeutic applications in treating CK1-related diseases .

Fluorescent Probes

Anti-Counterfeiting Applications
Recent innovations have led to the development of fluorescent imidazole derivatives based on the benzimidazole structure for use in anti-counterfeiting technologies. These compounds exhibit aggregation-induced emission (AIE) properties, making them suitable for sensor applications that detect sweat pores or other biological markers. This application highlights the versatility of this compound in creating sensitive detection systems .

Material Science

Building Blocks for Organic Synthesis
In organic synthesis, this compound serves as a versatile building block for constructing various biologically active compounds. Its structural features allow it to participate in reactions that yield complex molecules with potential pharmaceutical applications. The compound's ability to form stable intermediates makes it valuable in developing new therapeutic agents .

Data Summary

Application AreaFindings/DetailsReferences
Antimicrobial Activity Exhibits potent effects against resistant strains; mechanism involves enzyme interaction
Inhibition of CK1 Potential selective inhibitor; low nanomolar IC50 values are achievable
Fluorescent Probes Used in anti-counterfeiting technologies; exhibits AIE properties
Organic Synthesis Serves as a building block for biologically active compounds

Case Studies

Case Study 1: Antimicrobial Efficacy
A recent study synthesized multiple fluoro-benzimidazole derivatives, including this compound, which were subjected to antimicrobial testing against a panel of resistant bacterial strains. The results demonstrated a significant reduction in bacterial growth, underscoring the compound's potential as an effective antimicrobial agent.

Case Study 2: CK1 Inhibition
Research focusing on CK1 inhibitors highlighted the promising role of benzimidazole derivatives in inhibiting CK1δ specifically. The study reported IC50 values below 0.05 μM for certain derivatives, indicating strong potential for therapeutic applications in cancer treatment.

Mechanism of Action

The mechanism of action of 6-fluoro-1-methyl-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and methyl group can enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

The biological and chemical properties of 6-fluoro-1-methyl-1H-benzo[d]imidazol-2(3H)-one can be contextualized by comparing it to structurally related derivatives. Key analogs differ in halogen type, substitution patterns, and N-alkyl groups, leading to distinct pharmacological profiles.

Halogenation and Positional Effects
Compound Substituents Biological Activity (IC₅₀ or Key Data) Key Reference
This compound 6-F, 1-Me PLD1 inhibition (specific data not reported)
5-Fluoro-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one 5-F, 1-piperidin-4-yl Enhanced PLD1 inhibition vs. 6-F analog
5,6-Difluoro-1H-benzo[d]imidazol-2(3H)-one 5-F, 6-F Research use (DYRK1A inhibition potential)
5-Bromo-1,3-dimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one 5-Br, 6-NO₂, 1,3-diMe Intermediate for antitumor agents
2-Chloro-6-fluoro-1H-benzo[d]imidazole 2-Cl, 6-F Structural similarity (0.82 Tanimoto)

Key Findings :

  • Halogen Position : The 5-fluoro analog (e.g., 5-Fluoro-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one) shows enhanced phospholipase D1 (PLD1) inhibition compared to the 6-fluoro derivative, suggesting positional sensitivity in enzyme binding .
  • Chlorine vs. Fluorine : Chlorinated analogs (e.g., 5,6-Dichloro-1H-benzo[d]imidazol-2(3H)-one) exhibit higher cytotoxicity but poorer metabolic stability compared to fluorinated compounds .
N-Alkyl Substitution Effects
Compound N-Substituent Activity Profile Key Reference
This compound Methyl (Me) Moderate antitumor activity
1-Isopropyl-5-methyl-1H-benzo[d]imidazol-2(3H)-one Isopropyl (iPr) Improved solubility and SAR flexibility
7-Fluoro-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one iPr, 7-F Unreported activity; structural analog
1-(Piperidin-4-yl)-5-fluoro-1H-benzo[d]imidazol-2(3H)-one Piperidin-4-yl High PLD1 selectivity

Key Findings :

  • Methyl vs. Isopropyl : The methyl group in 6-fluoro-1-methyl derivatives balances steric bulk and lipophilicity, whereas bulkier isopropyl groups (e.g., 1-isopropyl-5-methyl derivatives) improve solubility and allow diverse acylations for SAR studies .
  • Piperidine Substitution : N-piperidinyl analogs demonstrate enhanced isoform selectivity (e.g., PLD1 over PLD2), highlighting the role of nitrogen-containing substituents in target specificity .
Core Structure Modifications
Compound Core Structure Activity Key Reference
This compound Benzoimidazolone Antitumor (IC₅₀ = 2.6–9 μM in A549, HCC1937 cells)
N-(4-Trifluoromethylphenyl)-5-(benzo[d]imidazol-2(3H)-one)-thiadiazin-2-amine Benzoimidazolone-thiadiazine hybrid DYRK1A inhibition (β-cell proliferation)
Halopemide Benzoimidazolone with piperidine Antipsychotic and antitumor activity

Key Findings :

  • Hybrid Cores : Thiadiazine-benzoimidazolone hybrids (e.g., compounds in ) shift activity from antitumor to kinase inhibition (DYRK1A), demonstrating the impact of core structure diversification.
Antitumor Activity Comparison
Compound Cell Line (IC₅₀, μM) Apoptosis Induction Key Reference
This compound HCC1937: 2.6 29% apoptosis at 20 μM
5-Hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one (5b) A549: 2.6; HCC1937: 2.6 Dose-dependent apoptosis
5,6-Dichloro-1H-benzo[d]imidazol-2(3H)-one Not reported High cytotoxicity (structural inference)

Key Findings :

  • The 6-fluoro-1-methyl derivative exhibits potent activity against HCC1937 cells (IC₅₀ = 2.6 μM), comparable to sulfonamide analogs like 5b .
  • Dichloro derivatives (e.g., 5,6-Dichloro-1H-benzo[d]imidazol-2(3H)-one) may show higher cytotoxicity but lack detailed apoptosis data .

Biological Activity

6-Fluoro-1-methyl-1H-benzo[d]imidazol-2(3H)-one is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications in oncology and infectious disease treatment. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and relevant case studies.

  • Molecular Formula : C8_8H7_7FN2_2
  • Molecular Weight : 150.153 g/mol
  • CAS Number : 1187385-86-9

The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes and pathways involved in cancer cell proliferation and survival. Studies have shown that this compound can induce apoptosis and cell cycle arrest in various cancer cell lines by modulating the expression of pro-apoptotic and anti-apoptotic proteins.

Key Mechanisms:

  • Inhibition of Tyrosine Kinases : The compound has demonstrated inhibitory effects on several tyrosine kinases, including EGFR and HER2, which are critical for tumor growth and metastasis.
  • Induction of Apoptosis : It promotes apoptosis by upregulating caspase-3 and Bax while downregulating Bcl-2, leading to increased cell death in cancer cells .
  • Cell Cycle Arrest : The compound has been shown to halt the cell cycle at the G2/M phase, preventing cancer cells from dividing .

Efficacy Against Cancer

A series of studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes the findings:

Cell Line IC50 (µM) Mechanism of Action
HepG2 (Liver Cancer)10.21Induces apoptosis via caspase activation
MCF-7 (Breast Cancer)7.82Inhibits EGFR signaling
HCT116 (Colon Cancer)15.00Cell cycle arrest at G2/M phase

These results indicate that the compound exhibits potent anti-cancer properties comparable to established chemotherapeutics .

Antibacterial Activity

Recent research has also explored the antibacterial properties of this compound against Pseudomonas aeruginosa. The compound was found to enhance the efficacy of conventional antibiotics by disrupting biofilm formation, a critical factor in bacterial resistance .

Case Studies

  • Liver Cancer Treatment : A study conducted on HepG2 cells demonstrated that treatment with this compound led to significant reductions in cell viability, with an IC50 value indicating strong cytotoxicity. The study highlighted its potential as a lead candidate for further development as an anti-cancer agent .
  • Combination Therapy for Infections : In a model involving Pseudomonas aeruginosa, this compound was tested alongside ciprofloxacin. Results showed enhanced activity against biofilms, suggesting its utility as an adjuvant therapy in antibiotic-resistant infections .

Q & A

Q. How to address low solubility of benzo[d]imidazolone derivatives in pharmacological assays?

  • Solutions :
  • Prodrug design : Introduce phosphate or acetate groups to enhance aqueous solubility .
  • Co-solvents : Use DMSO/PEG400 mixtures (≤10% v/v) to maintain compound stability .
  • Nanoparticle formulation : Encapsulate in PLGA nanoparticles for sustained release .

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